molecular formula C29H29N5O4S B2596811 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide CAS No. 1041440-91-8

2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide

Cat. No. B2596811
CAS RN: 1041440-91-8
M. Wt: 543.64
InChI Key: FSQBVDPPGMLABF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a carbamoyl group, an imidazoquinazolinone ring, a sulfanyl group, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The furan ring and the phenyl ring are aromatic, which could contribute to the stability of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbamoyl group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

Antitubercular Agents

  • Certain analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, related to the queried compound, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Antimicrobial Properties

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, demonstrating effectiveness in some cases (El-Shehry, El‐Hag, & Ewies, 2020).
  • New sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds, related to this compound, have shown antimicrobial activities, with some exhibiting strong effects against tested bacteria (Hussein, 2018).

Antiprotozoal Activity

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to the queried compound, have demonstrated significant antiprotozoal properties (Ismail et al., 2004).

Antitumor Activities

  • Compounds with structures related to the queried molecule have been studied for their antitumor activities, showing moderate therapeutic effects in some cases (Markosyan et al., 2008).

Chemical Synthesis and Modification

  • The compound and its derivatives have been used in various chemical synthesis processes, demonstrating a range of reactivities and potential for creating new molecular structures (Papadopoulos, 1981).

Mechanism of Action

Target of Action

The primary target of the compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.

Mode of Action

The compound this compound interacts with its target, the EGFR, inhibiting its activity . This inhibition prevents the receptor from performing its normal function, which is to trigger a series of signals that lead to cell growth and division. By blocking this signaling pathway, the compound can prevent the growth of cells that rely on this pathway for survival and proliferation.

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway . This pathway is involved in regulating cell growth, survival, and differentiation. When the EGFR is inhibited, these processes are disrupted, leading to a decrease in the growth and proliferation of cells.

Result of Action

The result of the action of this compound is a decrease in the growth and proliferation of cells that express EGFR . This is due to the compound’s inhibition of the EGFR signaling pathway, which is necessary for these cells to grow and divide.

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S/c1-3-24(27(36)31-19-9-6-8-18(2)16-19)39-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-38-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQBVDPPGMLABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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